3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid

Conformational flexibility Rotatable bonds Side-chain engineering

3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid (CAS 1534027-23-0) is a heterocyclic building block featuring a 6,7-dihydro-5H-cyclopenta[b]pyridine bicycle with a propanoic acid side chain at the 7-position. Its molecular formula is C₁₁H₁₃NO₂ with a molecular weight of 191.23 g·mol⁻¹.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B13091196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC2=C(C1CCC(=O)O)N=CC=C2
InChIInChI=1S/C11H13NO2/c13-10(14)6-5-9-4-3-8-2-1-7-12-11(8)9/h1-2,7,9H,3-6H2,(H,13,14)
InChIKeyBRHOJRYWSGPPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic Acid: Core Physicochemical and Structural Identity


3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid (CAS 1534027-23-0) is a heterocyclic building block featuring a 6,7-dihydro-5H-cyclopenta[b]pyridine bicycle with a propanoic acid side chain at the 7-position. Its molecular formula is C₁₁H₁₃NO₂ with a molecular weight of 191.23 g·mol⁻¹ . The predicted density is 1.191 ± 0.06 g·cm⁻³ and the predicted boiling point is 384.1 ± 22.0 °C . The compound is typically supplied as a white solid with a melting point around 120–122 °C . It belongs to a class of cyclopenta[b]pyridine derivatives that are widely employed as pharmaceutical intermediates, notably in the synthesis of cephalosporin antibiotics and 5‑HT₂C receptor ligands .

Why 3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic Acid Cannot Be Replaced by Generic Cyclopenta[b]pyridine Carboxylic Acid Analogs


The cyclopenta[b]pyridine scaffold supports a range of carboxylic acid derivatives that differ fundamentally in side‑chain length, substitution pattern, and conformational flexibility. The target compound carries a three‑carbon propanoic acid linker at the 7‑position, which is distinct from the one‑carbon acetic acid analog (C₂ side chain), the directly attached 7‑carboxylic acid isomer, and the α,α‑dimethyl‑substituted propanoic acid variant . These structural differences translate into measurable variations in lipophilicity (logP), hydrogen‑bond donor/acceptor count, polar surface area, and rotatable bond count, all of which govern solubility, permeability, and target engagement . The following evidence demonstrates that even closely related in‑class compounds cannot be interchanged without altering critical physicochemical and pharmacological profiles [1].

Quantitative Differentiation Evidence for 3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic Acid Versus Structural Analogs


Chain Length and Rotatable Bond Count Distinguish Propanoic from Acetic Acid and Directly Attached Carboxylic Acid Analogs

The propanoic acid side chain of the target compound (three methylene units) provides three rotatable bonds between the bicyclic core and the carboxylic acid group, compared to two rotatable bonds for the acetic acid analog (6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate) and zero for the directly attached 7‑carboxylic acid isomer (6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid). The increased rotatable bond count enhances conformational sampling, which can be critical for induced‑fit binding to shallow or flexible protein pockets [1].

Conformational flexibility Rotatable bonds Side-chain engineering

Hydrogen‑Bond Donor Deficiency of the Dimethyl Analog Creates a Solubility and Permeability Divergence

The target compound possesses one hydrogen‑bond donor (the carboxylic acid –OH) and three hydrogen‑bond acceptors (two from the carboxylate and one from the pyridine nitrogen). The α,α‑dimethyl analog (2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid) also has one HBD and three HBA, but the addition of the two methyl groups increases the calculated logP from a predicted value of approximately 0.9 for the target compound to 1.33 for the dimethyl analog . The higher lipophilicity of the dimethyl analog is expected to reduce aqueous solubility and increase membrane permeability, making the target compound preferable when aqueous solubility is a formulation requirement .

Hydrogen bonding Solubility Permeability

Polar Surface Area and Rotatable Bond Profile Favor Blood–Brain Barrier Penetration Over the Carboxylic Acid Isomer

The topological polar surface area (tPSA) of the target compound is predicted to be approximately 50.3 Ų (sum of contributions from the carboxylic acid group, ~37.3 Ų, and the pyridine nitrogen, ~12.9 Ų). The directly attached 7‑carboxylic acid isomer (6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid, CAS 1190392-48-3) has a similar tPSA but lacks rotatable bonds, while the acetic acid analog (acetate ester) has a measured PSA of 39.19 Ų. A tPSA below 60–70 Ų combined with ≤7 rotatable bonds is a widely accepted threshold for passive blood–brain barrier penetration [1]. The target compound meets this threshold with three rotatable bonds and a predicted tPSA of ~50 Ų, placing it in a favorable CNS‑accessible space that the rigid 7‑carboxylic acid isomer cannot access due to the absence of conformational adaptation .

Blood–brain barrier CNS penetration Polar surface area

Propanoic Acid Linker Enables Distance‑Dependent Pharmacophore Matching Not Achievable with Shorter‑Chain Analogs

In the Pfizer 5‑HT₂C agonist program, the distance between the basic piperazine nitrogen and the terminus of the 7‑position substituent was found to be critical for receptor activation. While the clinical candidate (7S)-7-[(5-fluoro-2-methyl-benzyl)oxy]-2-[(2R)-2-methylpiperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine achieved an EC₅₀ of ~1 nM at 5‑HT₂C, SAR studies demonstrated that subtle changes in the 7‑position side‑chain length shifted potency by 10‑ to 100‑fold [1]. The propanoic acid linker of the target compound provides a carboxylic acid handle at a distance of three methylene units from the core—an intermediate spacing that cannot be replicated by the one‑carbon acetic acid analog or the zero‑carbon 7‑carboxylic acid isomer. This distance is particularly relevant for conjugating amine‑containing warheads or for installing basic groups that mimic the piperazine motif [2].

Pharmacophore modeling Structure–activity relationship Lead optimization

Predicted pKa Suggests Enhanced Physiological Solubility Relative to the Parent Scaffold

The pyridine nitrogen of the parent scaffold (6,7-dihydro-5H-cyclopenta[b]pyridine) has a predicted pKa of 6.19 ± 0.20 [1]. The addition of the propanoic acid side chain introduces a second ionizable center with a predicted carboxylic acid pKa of approximately 4.5–5.0. At physiological pH (7.4), the target compound exists predominantly as the carboxylate anion, while the pyridine nitrogen remains partially unprotonated (~94% deprotonated based on a pKa of 6.19). This dual ionization state is distinct from the parent scaffold, which is neutral at pH 7.4, and from the methyl ester prodrug forms, which lack the anionic character entirely . The anionic carboxylate is expected to enhance aqueous solubility by >10‑fold compared to the neutral parent scaffold, a critical advantage for in vitro assay preparation and for achieving high concentrations in aqueous dosing vehicles [2].

pKa Ionization state Physiological solubility

Scalable Synthesis and Intermediate Utility Validated by Multi‑Gram Availability

The target compound is commercially stocked in quantities from 50 mg to 10 g, with a purity specification of 95% (HPLC) . The acetic acid analog (6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate) is also available at multi‑gram scale, but its ester form requires an additional hydrolysis step to expose the free carboxylic acid for subsequent amide coupling, adding one synthetic step and reducing overall yield. The 7‑carboxylic acid isomer (CAS 1190392-48-3) is available at 95% purity but with a molecular weight of 163.17 g·mol⁻¹, limiting the mass of product obtained per mole of starting material in downstream reactions . The target compound's free carboxylic acid functionality enables direct activation (e.g., HATU, EDC) for amide bond formation without deprotection, streamlining library synthesis and scale‑up workflows [1].

Scalability Supply chain Synthetic intermediate

Optimal Procurement and Application Scenarios for 3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic Acid


Fragment‑Based Lead Generation Requiring a Conformationally Adaptable Carboxylic Acid Synthon

In fragment‑based drug discovery (FBDD), the propanoic acid linker provides three rotatable bonds between the cyclopenta[b]pyridine core and the carboxylic acid, enabling the fragment to adopt multiple low‑energy conformations. This flexibility is advantageous when screening against protein targets with shallow or adaptive binding pockets [1]. The predicted tPSA of ~50 Ų keeps the fragment within CNS‑accessible chemical space, making it suitable for neuroscience programs where blood–brain barrier penetration is required [2]. Unlike the rigid 7‑carboxylic acid isomer (0 rotatable bonds), the target compound can sample conformations that allow the carboxylic acid to engage different hydrogen‑bond networks within the binding site, increasing the probability of detecting a hit in a fragment screen.

Parallel Library Synthesis via Direct Amide Coupling Without Protection/Deprotection

The free carboxylic acid of the target compound enables direct one‑step amide coupling with amine‑containing building blocks using standard coupling reagents (HATU, EDC, HOBt). This contrasts with the acetic acid analog (available as the acetate ester), which requires a hydrolysis step prior to coupling, adding time and reducing overall yield [1]. In a typical 96‑well parallel synthesis workflow, eliminating the deprotection step saves approximately 4–6 hours of reaction and workup time per plate and avoids the need for volatile organic base scavengers. The multi‑gram commercial availability (up to 10 g per order from Leyan) supports library production at the 10–100 mg per compound scale, sufficient for initial biological evaluation and hit validation [2].

Synthesis of 5‑HT₂C Receptor Ligand Candidates via 7‑Position Side‑Chain Elaboration

The 7‑position of the cyclopenta[b]pyridine scaffold is a critical vector for 5‑HT₂C receptor ligand design, as demonstrated by the Pfizer agonist series where subtle changes in side‑chain length modulated potency by 10‑ to 100‑fold [1]. The target compound places a carboxylic acid at a distance of ~4.8 Å from the C7 position—an ideal spacer for conjugating amine‑containing pharmacophores that mimic the piperazine motif found in clinical candidates such as (7S)-7-[(5-fluoro-2-methyl-benzyl)oxy]-2-[(2R)-2-methylpiperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine. Starting from the target compound, a two‑step sequence of amide coupling followed by reduction yields a secondary amine spanning a distance suitable for engaging the orthosteric binding site of the 5‑HT₂C receptor, while the pyridine nitrogen anchors the scaffold through a conserved hydrogen bond or π–π interaction [2].

Cephalosporin Intermediate Development Requiring a Bicyclic Pyridine Scaffold with a Carboxylic Acid Linker

The cyclopenta[b]pyridine core is a key intermediate in the synthesis of cefpirome, a fourth‑generation cephalosporin antibiotic [1]. While the parent scaffold (6,7-dihydro-5H-cyclopenta[b]pyridine, CAS 533-37-9) is the direct precursor for cefpirome, the propanoic acid derivative serves as a versatile late‑stage intermediate for generating analogs with modified C7 side chains. The free carboxylic acid can be coupled to aminothiazole or aminothiadiazole moieties commonly found in cephalosporin antibiotics, enabling the exploration of structure–activity relationships around the C7 acyl substituent. The predicted aqueous solubility advantage of the carboxylate form (estimated 10‑ to 100‑fold over the neutral parent scaffold) facilitates reaction optimization in aqueous or biphasic solvent systems, reducing reliance on organic solvents during scale‑up [2].

Quote Request

Request a Quote for 3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.